molecular formula C16H23N3O4 B12408946 Dihydroxy Bendamustine-d8

Dihydroxy Bendamustine-d8

Cat. No.: B12408946
M. Wt: 329.42 g/mol
InChI Key: XQMDIDKYVZPCNV-UFBJYANTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydroxy Bendamustine-d8 involves the incorporation of deuterium into the Dihydroxy Bendamustine molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps to ensure the precise incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows stringent protocols to maintain the purity and stability of the compound. The process involves large-scale synthesis using deuterated reagents, followed by purification steps such as crystallization and chromatography to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Dihydroxy Bendamustine-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various deuterated metabolites and derivatives of Dihydroxy Bendamustine .

Scientific Research Applications

Dihydroxy Bendamustine-d8 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dihydroxy Bendamustine-d8 is similar to that of its parent compound, Bendamustine. As an alkylating agent, it forms electrophilic alkyl groups that covalently bond to DNA, causing intra- and inter-strand crosslinks. This leads to cell death by disrupting DNA replication and transcription . The deuterium labeling does not alter the fundamental mechanism but aids in tracking and quantifying the compound in biological systems .

Comparison with Similar Compounds

Uniqueness: Dihydroxy Bendamustine-d8 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research .

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

329.42 g/mol

IUPAC Name

4-[5-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid

InChI

InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)/i7D2,8D2,9D2,10D2

InChI Key

XQMDIDKYVZPCNV-UFBJYANTSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N(C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C([2H])([2H])C([2H])([2H])O

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O

Origin of Product

United States

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